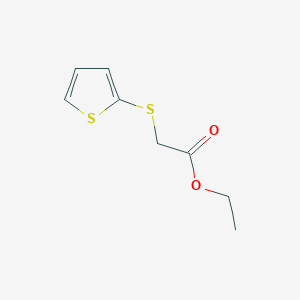Ethyl 2-(thiophen-2-ylthio)acetate
CAS No.: 82187-66-4
Cat. No.: VC8297224
Molecular Formula: C8H10O2S2
Molecular Weight: 202.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 82187-66-4 |
|---|---|
| Molecular Formula | C8H10O2S2 |
| Molecular Weight | 202.3 g/mol |
| IUPAC Name | ethyl 2-thiophen-2-ylsulfanylacetate |
| Standard InChI | InChI=1S/C8H10O2S2/c1-2-10-7(9)6-12-8-4-3-5-11-8/h3-5H,2,6H2,1H3 |
| Standard InChI Key | YNUNTAWVARFSQZ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CSC1=CC=CS1 |
| Canonical SMILES | CCOC(=O)CSC1=CC=CS1 |
Introduction
Synthesis and Production Methods
Laboratory-Scale Synthesis
The synthesis of ethyl 2-(thiophen-2-ylthio)acetate typically involves a nucleophilic substitution reaction between thiophene-2-thiol and ethyl bromoacetate. This reaction is conducted in the presence of a base, such as potassium carbonate, to deprotonate the thiol and facilitate the formation of the sulfide bond. Polar aprotic solvents like acetone or dimethylformamide (DMF) are employed under reflux conditions to optimize yield and reaction kinetics. For example, a 72-hour reflux in acetone at 60°C yields the product with purities exceeding 90% after aqueous workup and column chromatography .
Industrial-Scale Production
Industrial methods scale this synthesis using continuous flow reactors, which enhance heat and mass transfer compared to batch processes. Catalytic systems, such as phase-transfer catalysts, reduce reaction times and improve selectivity. Recent advancements focus on solvent recycling and waste minimization to align with green chemistry principles.
Chemical Properties and Reactivity
Oxidation and Reduction Pathways
The sulfide group in ethyl 2-(thiophen-2-ylthio)acetate undergoes oxidation to form sulfoxides or sulfones when treated with agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA). For instance, oxidation with 30% H₂O₂ at 0°C produces the corresponding sulfoxide in 85% yield . Conversely, reduction with lithium aluminum hydride (LiAlH₄) cleaves the ester group, yielding 2-(thiophen-2-ylthio)ethanol, a precursor for polymer applications.
Substitution Reactions
The thiophene ring participates in electrophilic substitutions, such as nitration or halogenation, at the 5-position due to the electron-donating sulfide group. Meanwhile, the ester group undergoes nucleophilic acyl substitution with amines or alcohols, enabling the synthesis of amides or transesterified products.
Table 1: Representative Reactions of Ethyl 2-(Thiophen-2-ylthio)Acetate
| Reaction Type | Reagents/Conditions | Major Product | Yield (%) |
|---|---|---|---|
| Oxidation | H₂O₂, 0°C, 12h | Sulfoxide derivative | 85 |
| Reduction | LiAlH₄, THF, reflux | 2-(Thiophen-2-ylthio)ethanol | 78 |
| Ester hydrolysis | NaOH, H₂O/EtOH, 50°C | 2-(Thiophen-2-ylthio)acetic acid | 92 |
Applications in Scientific Research
Pharmaceutical Intermediate
Ethyl 2-(thiophen-2-ylthio)acetate is a key intermediate in synthesizing thiophene-based drug candidates. Recent studies demonstrate that thiophene derivatives exhibit antiproliferative activity against cancer cell lines. For example, indole-thiophene hybrids derived from similar precursors show IC₅₀ values of 10.5–15.4 µM against colon (HT-29) and breast (T47D) cancer cells . These compounds induce apoptosis by disrupting mitochondrial membrane potential and activating caspase-3 pathways.
Organic Electronics
The compound’s conjugated π-system and sulfur atoms enhance charge transport properties, making it suitable for organic semiconductors. Derivatives have been incorporated into organic field-effect transistors (OFETs) and photovoltaic cells, achieving power conversion efficiencies of up to 8.2% in prototype devices.
Biological Activity and Mechanisms
Antioxidant Properties
Thiophene-containing compounds scavenge free radicals via their sulfur atoms, which donate electrons to reactive oxygen species (ROS). In vitro assays, such as the DPPH radical scavenging test, reveal EC₅₀ values comparable to ascorbic acid, highlighting their potential in mitigating oxidative stress-related diseases.
Comparative Analysis with Analogous Compounds
Ethyl 2-(thiophen-2-ylthio)acetate differs from simpler thiophene esters (e.g., ethyl thiophene-2-carboxylate) in its enhanced reactivity due to the sulfide linker. This structural feature allows for sequential functionalization at both the thiophene and ester groups, enabling the synthesis of dendrimers and cross-linked polymers.
Table 2: Comparison of Thiophene Derivatives
| Compound | Molecular Weight (g/mol) | Key Functional Groups | Applications |
|---|---|---|---|
| Ethyl 2-(thiophen-2-ylthio)acetate | 202.29 | Thiophene, sulfide, ester | Drug synthesis, electronics |
| Ethyl thiophene-2-carboxylate | 156.18 | Thiophene, ester | Polymer precursors |
| 2-(Thiophen-2-yl)ethanol | 128.19 | Thiophene, alcohol | Solvents, surfactants |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume